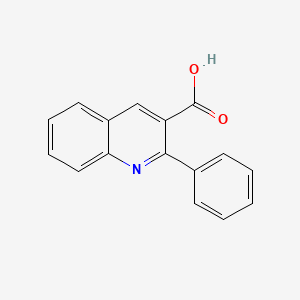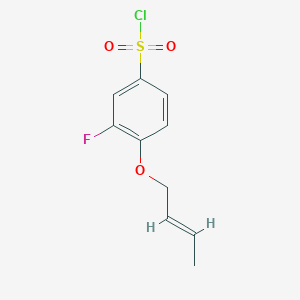
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. This compound is characterized by the presence of a but-2-en-1-yloxy group and a fluorine atom attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-fluorobenzenesulfonyl chloride with but-2-en-1-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ether linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition reactions: The but-2-en-1-yloxy group can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Addition reactions: Electrophiles such as halogens or acids can be used in addition reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as various adducts from addition reactions .
Scientific Research Applications
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(But-2-en-1-yloxy)-3-bromobenzenesulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
4-(But-2-en-1-yloxy)-3-iodobenzenesulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride imparts unique properties such as increased electronegativity and reactivity compared to its chlorine, bromine, and iodine analogs. This can influence the compound’s behavior in chemical reactions and its applications in various fields .
Properties
Molecular Formula |
C10H10ClFO3S |
|---|---|
Molecular Weight |
264.70 g/mol |
IUPAC Name |
4-[(E)-but-2-enoxy]-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H10ClFO3S/c1-2-3-6-15-10-5-4-8(7-9(10)12)16(11,13)14/h2-5,7H,6H2,1H3/b3-2+ |
InChI Key |
MQBWJJBIYAGRHV-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Canonical SMILES |
CC=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)
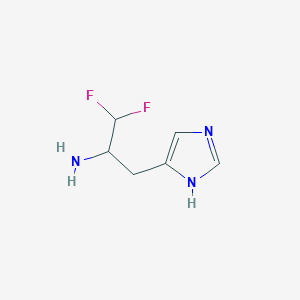
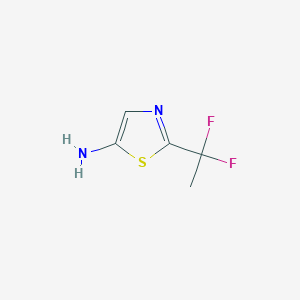
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)
![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)

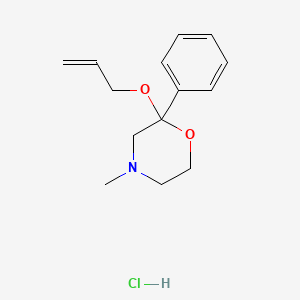
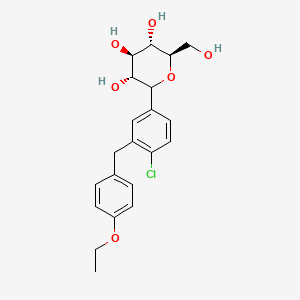
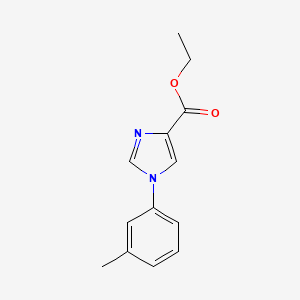
![2-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818856.png)
